molecular formula C8H16ClN B2525593 (2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride CAS No. 2375248-84-1

(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride

Cat. No. B2525593
M. Wt: 161.67
InChI Key: FSIJCGYVIWGAHT-XJRLSETOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of bicyclic compounds is a topic of interest due to their relevance in bioactive compounds and natural products. Paper describes a synthetic route for (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one derivatives, which are synthesized via a catalytic asymmetric Michael reaction. This reaction is noted for its high stereoselectivity and yields, which are important factors in the synthesis of chiral compounds. Similarly, paper discusses the synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through a high diastereoselective ring expansion. This process also emphasizes the importance of stereogenic centers in influencing diastereoselectivity.

Molecular Structure Analysis

The molecular structure of related bicyclic compounds is characterized using various spectroscopic techniques. In paper , the crystal structure of a complex bicyclic compound is determined using X-ray crystallography, which reveals the presence of intermolecular hydrogen bonds and the cis configuration of substituents. This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule and how this influences its reactivity and physical properties.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving (2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride. However, the synthesis methods described in papers and involve reactions that are likely relevant to the synthesis and reactivity of similar bicyclic amines. These include asymmetric Michael reactions and ring expansions, which are common in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds, as seen in the compound from paper , can affect the compound's solubility, melting point, and boiling point. The stereochemistry of the molecule, as discussed in papers and , also plays a significant role in its reactivity and interactions with other molecules, which is important for its potential applications in pharmaceuticals and materials science.

Scientific Research Applications

Structural Building Block in Synthesis

(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride serves as a crucial chiral building block in the synthesis of complex molecules. For instance, it has been utilized in the preparation of a new δ-sugar amino acid, showcasing its potential in the creation of peptidomimetics with conformationally restricted structures. This structural role is pivotal in accessing new compounds with unique biological activities and structural properties (Defant et al., 2011).

Catalyst in Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis, an area crucial for producing enantiomerically pure substances. For example, it has been involved in the asymmetric Diels–Alder cycloaddition process, yielding enantiopure bicyclic β-amino acids. These acids are valuable in synthesizing biologically active compounds and serve as catalysts in various chemical reactions (Songis et al., 2007).

Antiviral and Antiprotozoal Applications

The structural moiety of (2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride has been incorporated into tricyclic compounds showing promising anti-influenza virus activity. This highlights its potential as a core structure for developing novel antiviral agents for human use (Oka et al., 2001). Furthermore, derivatives of this compound have exhibited antiprotozoal activities, offering a new approach to combating diseases like malaria and sleeping sickness (Seebacher et al., 2005).

Foldamer Science and Chiral Catalysts

The compound is instrumental in foldamer science, where it's used to stabilize unique peptide/peptidomimetic structures. Its rigid, constrained structure allows for the creation of novel bioactive compounds like antibiotics and enzyme inhibitors. Moreover, its derivatives have shown efficacy as organocatalysts in asymmetric synthesis, highlighting its versatility and potential in advanced synthetic chemistry (Milbeo et al., 2021).

Safety And Hazards

The safety information for “(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(2R)-bicyclo[2.2.2]octan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIJCGYVIWGAHT-XJRLSETOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-bicyclo[2.2.2]octan-2-amine hydrochloride

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